molecular formula C10H12F3N B13178380 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine

Cat. No.: B13178380
M. Wt: 203.20 g/mol
InChI Key: MBXLXZCHJJEJFG-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylphenyl groups attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine typically involves the reaction of 3-methylbenzaldehyde with trifluoroacetaldehyde followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-1-phenylpropan-1-amine
  • 3,3,3-Trifluoro-1-(2-methylphenyl)propan-1-amine
  • 3,3,3-Trifluoro-1-(4-methylphenyl)propan-1-amine

Comparison: Compared to its analogs, 3,3,3-Trifluoro-1-(3-methylphenyl)propan-1-amine exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional difference can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3,3,3-trifluoro-1-(3-methylphenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-7-3-2-4-8(5-7)9(14)6-10(11,12)13/h2-5,9H,6,14H2,1H3

InChI Key

MBXLXZCHJJEJFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(F)(F)F)N

Origin of Product

United States

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